molecular formula C9H12N2O2S B109030 2-Nitro-4-(propylthio)aniline CAS No. 54393-89-4

2-Nitro-4-(propylthio)aniline

Cat. No.: B109030
CAS No.: 54393-89-4
M. Wt: 212.27 g/mol
InChI Key: LFZBJSIIHWNZAW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-(propylthio)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The propylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed:

    Reduction: The major product is 2-amino-4-(propylthio)aniline.

    Substitution: The products vary depending on the substituent introduced, such as 2-nitro-4-(methylthio)aniline or 2-nitro-4-(phenylthio)aniline.

Scientific Research Applications

2-Nitro-4-(propylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: As a metabolite of albendazole, it is studied for its biological activity and potential therapeutic applications.

    Medicine: Research focuses on its role in the treatment of parasitic infections and its potential as a lead compound for developing new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    2-Nitroaniline: A precursor in the synthesis of 2-Nitro-4-(propylthio)aniline.

    4-(Propylthio)aniline: Lacks the nitro group but shares the propylthio substitution.

    2-Nitro-4-(methylthio)aniline: Similar structure with a methylthio group instead of a propylthio group.

Uniqueness: this compound is unique due to its specific combination of a nitro group and a propylthio group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-nitro-4-propylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBJSIIHWNZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202782
Record name 2-Nitro-4-(propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54393-89-4
Record name 4-Propylthio-2-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54393-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(propylthio)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-4-(propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-4-(propylthio)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-NITRO-4-(PROPYLTHIO)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2-nitro-4-(propylthio)aniline in the synthesis of albendazole compared to previous methods?

A1: The research paper highlights several advantages of using this compound as a starting material for albendazole synthesis []:

  • Environmentally Friendly: Replacing sodium sulfide reduction with hydrazine hydrate significantly decreases the amount of sulfur-containing wastewater, making the process more environmentally friendly [].
  • Reduced Waste: Utilizing a methanol solution of methyl O-methyl isourea formate as a ring-closing agent minimizes wastewater compared to traditional methods employing cyanamide and aqueous methyl formate solutions [].

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